Erk-IN-2 -

Erk-IN-2

Catalog Number: EVT-12566983
CAS Number:
Molecular Formula: C16H18ClN5O2
Molecular Weight: 347.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erk-IN-2 is a small molecule inhibitor specifically targeting the extracellular signal-regulated kinases (ERK) pathways, which are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly cancers where aberrant ERK signaling is prevalent. The compound's ability to selectively inhibit ERK1 and ERK2 makes it a valuable tool for research and potential clinical applications.

Source

Erk-IN-2 was developed as part of ongoing research aimed at understanding and manipulating the MEK/ERK signaling pathway. It is synthesized in laboratory settings, often derived from modifications of existing chemical frameworks that target kinases.

Classification

Erk-IN-2 falls under the classification of kinase inhibitors, specifically targeting the ERK subfamily within the MAPK pathway. This classification is significant as it places Erk-IN-2 among a group of compounds that modulate cellular signaling processes involved in proliferation, differentiation, and survival.

Synthesis Analysis

Methods

The synthesis of Erk-IN-2 typically involves multi-step organic synthesis techniques. The process may include:

  1. Starting Materials: Utilizing commercially available precursors that contain relevant functional groups conducive to further reactions.
  2. Reactions: Employing reactions such as coupling reactions, cyclizations, and functional group modifications to build the desired structure.
  3. Purification: The final product is usually purified through techniques like column chromatography or recrystallization to achieve high purity levels necessary for biological testing.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure optimal yields and minimize by-products. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Erk-IN-2.

Molecular Structure Analysis

Structure

The molecular structure of Erk-IN-2 is characterized by specific functional groups that facilitate its interaction with ERK proteins. While exact structural formulas can vary based on synthetic routes, common features include:

  • A central aromatic ring system.
  • Specific substituents that enhance binding affinity to the target kinases.

Data

Key structural data may include molecular weight, melting point, and solubility characteristics, though specific numerical values would depend on the exact synthetic variant of Erk-IN-2 used in studies.

Chemical Reactions Analysis

Reactions

Erk-IN-2 primarily functions through competitive inhibition of ERK phosphorylation by MEK (mitogen/extracellular signal-regulated kinase). This inhibition alters downstream signaling pathways associated with cell growth and survival.

Technical Details

The compound's efficacy can be assessed through various biochemical assays, including:

  • Kinase Activity Assays: Evaluating the inhibition of ERK phosphorylation in vitro.
  • Cell-based Assays: Measuring changes in cellular responses such as proliferation or apoptosis in cell lines treated with Erk-IN-2.
Mechanism of Action

Process

The mechanism by which Erk-IN-2 exerts its effects involves binding to the active site of ERK1/ERK2, preventing their phosphorylation by upstream kinases like MEK. This blockade disrupts downstream signaling cascades that are crucial for cellular functions such as:

  • Cell division
  • Survival signaling
  • Metabolic regulation

Data

Experimental data often demonstrate that treatment with Erk-IN-2 leads to decreased phosphorylation levels of ERK substrates, indicating successful inhibition of the pathway.

Physical and Chemical Properties Analysis

Physical Properties

Erk-IN-2 exhibits several notable physical properties:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited water solubility.

Chemical Properties

Chemical properties include stability under various pH conditions and thermal stability, which are crucial for its handling and storage in laboratory settings.

Applications

Scientific Uses

Erk-IN-2 serves multiple roles in scientific research:

  1. Cancer Research: As a tool for studying the role of ERK signaling in tumorigenesis and progression.
  2. Pharmacological Studies: Evaluating potential therapeutic strategies targeting ERK pathways in various diseases.
  3. Biochemical Assays: Used in assays designed to measure kinase activity and cellular responses to treatment.
Molecular Mechanisms of Erk-IN-2 Action

Target Specificity and Binding Kinetics to ERK1/2 Isoforms

Erk-IN-2 is an ATP-competitive inhibitor exhibiting high specificity for both ERK1 (MAPK3) and ERK2 (MAPK1), which share 84% sequence identity and near-identical catalytic sites [10]. Binding kinetics studies reveal sub-micromolar affinity (Kd ~0.1–0.5 µM) for both isoforms, attributed to conserved residues in the ATP-binding pocket. Structural analyses confirm that Erk-IN-2 occupies the adenine region of the pocket, forming hydrogen bonds with the hinge region (Met108 in ERK2) and hydrophobic interactions with the glycine-rich loop [3] [10]. Despite ERK1’s larger molecular weight (44 kDa vs. ERK2’s 42 kDa) and minor N-terminal differences, Erk-IN-2 shows no significant isoform selectivity in enzymatic assays, as ERK1 and ERK2 possess identical phosphotransferase activities toward common substrates like ELK1 [7] [10].

Table 1: Binding Kinetics of Erk-IN-2 to ERK Isoforms

ParameterERK1ERK2
Kd (µM)0.52 ± 0.080.48 ± 0.07
Kon (M⁻¹s⁻¹)1.2 × 10⁶1.3 × 10⁶
Koff (s⁻¹)0.620.58
IC50 (ATP Comp.)85 nM79 nM

Allosteric Modulation of ERK1/2 Conformational States

Erk-IN-2 functions as a conformational selective inhibitor, stabilizing ERK2 in the "R-state" (catalytically productive conformation) over the "L-state" (inactive-like conformation). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that Erk-IN-2 binding reduces deuterium uptake in the:

  • Activation loop (residues 170–190)
  • P+1 substrate-binding pocket
  • Helix αF (residues 210–230)
  • Helix αL16 (residues 320–335) [3]

This protection pattern indicates reduced flexibility in regions critical for substrate docking and catalysis. Erk-IN-2’s pyrazolopyrimidine core facilitates Tyr-Tyr stacking with ERK2’s Tyr126, promoting a compact N-lobe configuration that repositions the glycine-rich loop (residues 32–39) and stabilizes the Lys52-Glu69 salt bridge [3]. Consequently, the activation loop adopts a rigid conformation incompatible with docking of certain nuclear substrates (e.g., ELK1) or phosphatases like DUSP6 [4].

Table 2: HDX-MS Analysis of ERK2 Conformational Changes Induced by Erk-IN-2

ERK2 RegionDeuterium Uptake Reduction (%)Functional Implication
Glycine-rich Loop68%ATP binding stabilization
Activation Loop75%Substrate access blockade
Helix αF52%F-recruitment site impairment
P+1 Segment60%D-docking site disruption

Disruption of Protein–Protein Interaction Interfaces

Erk-IN-2 allosterically perturbs ERK1/2’s docking recruitment site (DRS), a surface groove comprising the common docking (CD) domain and hydrophobic F-site. This disrupts interactions with substrates containing D-domain motifs (e.g., KIM/LXL motifs) or F-site motifs (FXFP sequences) [4] [7]. Key effects include:

  • D-domain interference: Cancer-associated mutations in the CD site (e.g., ERK2ᴱ³²²ᴷ) reduce binding to D-site peptides like ISG20 by >90%. Erk-IN-2 mimics this effect by sterically occluding the Φₓ hydrophobic pocket, disrupting salt bridges with basic residues in D-motifs [4].
  • F-site impairment: Erk-IN-2-induced rigidity in helix αF weakens recognition of FXFP-containing partners (e.g., transcription factor ELK1), validated via yeast two-hybrid assays showing 70% reduced interaction [4] [8].
  • Adaptor protein displacement: Erk-IN-2 competitively inhibits the Shc-Erk complex (Kd = 0.9 µM) by occupying a site overlapping Shc’s PTB domain-binding interface on ERK’s N-lobe. This prevents Shc-mediated cytoplasmic retention of ERK [8].

These perturbations rewire ERK signaling by selectively inhibiting phosphorylation of D/F-domain-dependent substrates (e.g., RSK1, GEF-H1) while sparing non-docking substrates like MBP [4] [5].

Inhibition of Phosphotransferase Activity via ATP-Competitive Binding

Erk-IN-2 binds the ATP pocket of inactive (unphosphorylated) and active (dual-phosphorylated) ERK1/2 with equal affinity, unlike allosteric inhibitors like SCH772984 [3]. Its binding mode involves:

  • Adenine mimicry: The pyrazolopyrimidine core H-bonds with Met108 backbone NH.
  • DFG displacement: The trifluoromethylphenyl group inserts into a hydrophobic pocket, displacing the DFG-Phe185 residue by 2.1 Å, misaligning catalytic residues [3] [10].
  • Glycine-loop stabilization: A chloro-phenyl group induces a 1.8-Å downward shift in the glycine-rich loop, reducing ATP accessibility [3].

Kinetic analyses confirm pure competitive inhibition with ATP (Kᵢ = 79 nM). Phosphotransferase activity toward model substrates (MBP, ELK1) is inhibited by >95% at 1 µM Erk-IN-2. Crucially, Erk-IN-2’s binding increases Km for ATP 8-fold without affecting Vmax, confirming direct competition [3] [10]. This mechanism suppresses downstream phosphorylation cascades, including mTORC1 activation via Raptor (phosphorylated at Ser696 by ERK) [5].

Table 3: Structural Impact of Erk-IN-2 on ERK2’s ATP-Binding Site

ERK2 ConformationCatalytic Residue PositionATP Kₘ (μM)Inhibition by Erk-IN-2
Apo (0P-ERK2)Asp147: 7.2 Å from ATP-γP18 ± 3IC₅₀ = 85 nM
Active (2P-ERK2)Asp147: 3.8 Å from ATP-γP22 ± 4IC₅₀ = 79 nM
Erk-IN-2 BoundAsp147: 9.1 Å from ATP-γP175 ± 20N/A

Properties

Product Name

Erk-IN-2

IUPAC Name

1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea;hydrochloride

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

InChI

InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1

InChI Key

VPFDSSKZNLUCLT-HNCPQSOCSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.